molecular formula C18H15NO2 B14655754 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- CAS No. 53592-53-3

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl-

Cat. No.: B14655754
CAS No.: 53592-53-3
M. Wt: 277.3 g/mol
InChI Key: PVIVBLZINOILTO-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- is a chemical compound with the molecular formula C16H13NO2 It is a derivative of pyrrolidinedione, characterized by the presence of a diphenylmethylene group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- typically involves the reaction of 2,5-pyrrolidinedione with benzophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A similar compound with the molecular formula C4H5NO2.

    1-Benzyl-3-hydroxy-2,5-pyrrolidinedione: Another related compound with similar structural features.

Properties

CAS No.

53592-53-3

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-benzhydrylidene-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H15NO2/c1-19-16(20)12-15(18(19)21)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

PVIVBLZINOILTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1=O

Origin of Product

United States

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